molecular formula C20H22N2O6S B2818619 [2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1031117-20-0

[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2818619
CAS No.: 1031117-20-0
M. Wt: 418.46
InChI Key: OIIXZJWROSHIBH-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyanilino group linked to a 2-oxoethyl moiety and a sulfonylamino-acetate ester bearing an (E)-styryl (ethenyl) group substituted with a 4-methylphenyl ring.

Properties

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-15-7-9-16(10-8-15)11-12-29(25,26)21-13-20(24)28-14-19(23)22-17-5-3-4-6-18(17)27-2/h3-12,21H,13-14H2,1-2H3,(H,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIXZJWROSHIBH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic organic molecule that exhibits significant biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Synthesis

The synthesis of this compound involves multiple steps, typically including:

  • Formation of the Aniline Derivative : The methoxyaniline group is synthesized through a condensation reaction with suitable carbonyl compounds.
  • Introduction of the Ethenyl Group : The (E)-2-(4-methylphenyl)ethenyl moiety is introduced via a Wittig reaction or similar olefination process.
  • Sulfonamide Formation : The sulfonamide linkage is formed through nucleophilic substitution reactions involving sulfonyl chlorides.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Protein-Ligand Interactions : Its unique structure allows it to bind effectively to target proteins, influencing their function and stability.

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)9.8
A549 (Lung)15.3

These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways.

Antimicrobial Properties

In addition to its anticancer activity, the compound has shown promising antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight its potential as a therapeutic agent in treating bacterial and fungal infections.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug .
  • Antimicrobial Efficacy : Another study focused on its antimicrobial properties found that it effectively reduced bacterial load in infected mice models, indicating its potential use in clinical settings .

Comparison with Similar Compounds

Structural Analogs with Styryl (Ethenyl) Groups

Compounds containing (E)-styryl groups are often explored for their bioactivity. Key examples include:

Compound Name / ID Substituents Biological Activity (EC₅₀) Molecular Weight (g/mol) Reference
4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl acetate (3b) Bromophenyl, hydroxyquinoline 2.8 µg/mL (antileishmanial) 406.2
4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate (3c) Dimethoxyphenyl, hydroxyquinoline 3.14 µg/mL (antileishmanial) 422.4
1,3-benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] (1) 4-methylphenyl ethenyl, diol Improved pharmacokinetics 238.3

Key Observations :

  • The presence of electron-withdrawing groups (e.g., bromo in 3b ) enhances antileishmanial potency compared to methoxy-substituted analogs (3c ) .
  • Styryl groups with aromatic substituents (e.g., 4-methylphenyl in 1) improve metabolic stability, as noted in pharmacokinetic studies .

Analogs with Anilino-Oxoethyl Moieties

The 2-(anilino)-2-oxoethyl group is a common motif in intermediates and bioactive compounds:

Compound Name / ID Substituents Physical Properties Molecular Weight (g/mol) Reference
[2-(4-methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate 4-methoxyanilino, cyclohexanecarbonyl - 347.1
Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate Chloro, benzoyl Melting point: 139–141°C 331.8
MP-A08 Dual SphK1/2 inhibitor Ki: 27 μM (SphK1), 7 μM (SphK2) 460.5

Key Observations :

  • Substitution on the anilino ring (e.g., methoxy in vs. chloro-benzoyl in ) influences solubility and crystallinity.

Sulfonylamino-Acetate Derivatives

Variations in the sulfonylamino-acetate moiety impact target selectivity and stability:

Compound Name / ID Substituents Molecular Weight (g/mol) Reference
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate Cyclohexyl-methylamino, 4-methylphenyl 382.2
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate Benzyl-tert-butylamino, 4-methylphenyl 458.6

Key Observations :

  • Bulky substituents (e.g., tert-butyl in ) increase molecular weight and may reduce membrane permeability.
  • The 4-methylphenyl sulfonamide group is a conserved feature in many analogs, suggesting its role in binding interactions .

Research Findings and Implications

  • Antiparasitic Potential: Styryl-linked compounds like 3b and 3c show promising antileishmanial activity, though less potent than amphotericin B (EC₅₀: 0.05 µg/mL) . Structural optimization of the target compound’s styryl group could enhance efficacy.
  • Kinase Inhibition: The sulfonamide-anilino scaffold in MP-A08 demonstrates dual SphK1/2 inhibition, suggesting that the target compound may also interact with kinase ATP-binding sites .
  • Pharmacokinetics : Analogs with (E)-styryl groups (e.g., 1 ) exhibit favorable metabolic profiles, indicating that the target compound’s 4-methylphenyl ethenyl group may confer stability .

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